

# (S)-1-Phenyl-2-propyn-1-ol physical properties

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## Compound of Interest

Compound Name: (S)-1-Phenyl-2-propyn-1-ol

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An In-depth Technical Guide to the Physical Properties of **(S)-1-Phenyl-2-propyn-1-ol**

## Abstract

**(S)-1-Phenyl-2-propyn-1-ol** is a pivotal chiral building block in modern organic synthesis, particularly valued in the pharmaceutical industry for constructing complex, stereochemically-defined molecules. A comprehensive understanding of its physical properties is fundamental to its effective application, from reaction optimization and purity assessment to final product formulation. This guide provides a detailed examination of the key physicochemical and spectroscopic properties of **(S)-1-Phenyl-2-propyn-1-ol**. It further outlines the standard experimental methodologies for their determination, explaining the scientific rationale behind these protocols. This document is intended to be a practical resource for researchers, chemists, and drug development professionals who handle or utilize this important chiral synthon.

## Introduction: The Significance of a Chiral Propargyl Alcohol

In the landscape of asymmetric synthesis, chiral propargyl alcohols are exceptionally versatile intermediates. **(S)-1-Phenyl-2-propyn-1-ol**, possessing a defined stereocenter adjacent to both a phenyl ring and an alkyne, offers a rich platform for a multitude of chemical transformations. The terminal alkyne serves as a handle for reactions such as Sonogashira coupling, click chemistry, and hydration, while the secondary alcohol moiety can be oxidized, reduced, or used as a directing group.

The accurate characterization of this compound's physical properties is not a trivial exercise; it is a prerequisite for reliable and reproducible science. These properties directly inform:

- Identity and Purity: Confirming the correct structure and assessing both chemical and enantiomeric purity.
- Reaction Kinetics and Thermodynamics: Understanding how the material will behave under various reaction conditions.
- Process Scale-up: Designing safe and efficient large-scale synthetic procedures.
- Material Handling and Storage: Ensuring the long-term stability and integrity of the compound.

This guide consolidates critical data and procedural knowledge to support these objectives.

## Core Physicochemical Properties

The fundamental physical constants for **(S)-1-Phenyl-2-propyn-1-ol** are summarized below. It is important to note that while some properties like optical rotation are specific to the enantiomer, others such as melting and boiling points are often reported for the racemic mixture and serve as a close reference.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O	[1]
Molecular Weight	132.16 g/mol	[1][2]
Appearance	Liquid or white to light yellow powder/lump	[3][4]
Melting Point	22-23 °C (racemate)	[5][6]
Boiling Point	135-136 °C at 13 mmHg (racemate)	[6]
Optical Rotation [ $\alpha$ ] <sup>20</sup> /D	+28±2° (c = 3.2% in chloroform)	[1]
Density	1.067 g/mL at 20 °C	[1]
Refractive Index (n <sup>20</sup> /D)	1.551	[1]

## Spectroscopic Profile for Structural Verification

Spectroscopic methods provide an unambiguous fingerprint of the molecular structure.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- <sup>1</sup>H NMR: While specific spectra for the (S)-enantiomer are not provided in the search results, the spectrum is identical to the racemate. A representative <sup>1</sup>H NMR spectrum for the related 3-phenyl-2-propyn-1-ol shows characteristic peaks for the aromatic, methylene, and hydroxyl protons[7].
- <sup>13</sup>C NMR: The <sup>13</sup>C NMR spectrum provides information on each unique carbon atom in the molecule. Data for the related 1-phenyl-2-propanol can be referenced for typical aromatic and aliphatic carbon shifts[8].

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

- Characteristic Absorptions ( $\nu$ ,  $\text{cm}^{-1}$ ):
  - $\sim 3300\text{-}3400\text{ cm}^{-1}$  (broad): O-H stretching vibration of the alcohol.
  - $\sim 3290\text{ cm}^{-1}$  (sharp):  $\equiv\text{C-H}$  stretching of the terminal alkyne.
  - $\sim 2120\text{ cm}^{-1}$  (weak):  $\text{C}\equiv\text{C}$  stretching of the alkyne.
  - $\sim 1600, 1490\text{ cm}^{-1}$ : C=C stretching vibrations within the aromatic ring.
  - Note: IR spectra for 1-phenyl-2-propyn-1-ol are available for reference[2][9].

## Experimental Protocols for Property Determination

The trustworthiness of physical data relies on robust and validated experimental methods. The following sections detail the standard procedures for measuring the critical properties of **(S)-1-Phenyl-2-propyn-1-ol**.

### Determination of Optical Rotation via Polarimetry

**Causality and Principle:** Optical rotation is the defining physical property of a chiral substance, directly confirming its enantiomeric identity.[10] Chiral molecules rotate the plane of plane-polarized light because they present an asymmetric environment to the electromagnetic field of the light.[11][12] The specific rotation,  $[\alpha]$ , is a standardized measure of this rotation.[12] Its sign (+ for dextrorotatory, - for levorotatory) and magnitude are unique to the enantiomer under specific conditions (temperature, solvent, concentration, and wavelength).[12][13] This measurement is therefore the primary method to distinguish **(S)-1-Phenyl-2-propyn-1-ol** from its (R)-enantiomer and to assess its enantiomeric purity.

**Step-by-Step Methodology:**

- **Instrument Calibration:** Turn on the polarimeter and the sodium (D-line, 589 nm) light source, allowing them to warm up for optimal stability.[14] Calibrate the instrument to zero using a cuvette filled with the pure solvent (e.g., chloroform).[14]

- Sample Preparation: Accurately weigh a sample of **(S)-1-Phenyl-2-propyn-1-ol** and dissolve it in a precise volume of the specified solvent (e.g., chloroform) in a volumetric flask to create a solution of known concentration (c), typically in g/mL or g/100mL.[10]
- Measurement: Rinse and fill the polarimeter sample tube (of a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present.
- Data Acquisition: Place the sample tube in the polarimeter and record the observed angle of rotation ( $\alpha$ ).[12]
- Calculation: Calculate the specific rotation using the formula:  $[\alpha] = \alpha / (l \times c)$ [13]

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